1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 2-carboxybenzoate
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Overview
Description
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 2-carboxybenzoate is a compound that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances. The imidazolium cation in this compound is paired with a 2-carboxybenzoate anion, which contributes to its overall stability and reactivity.
Preparation Methods
The synthesis of 1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 2-carboxybenzoate typically involves the reaction of 1-ethyl-3-methylimidazolium chloride with 2-carboxybenzoic acid. The reaction is usually carried out in an organic solvent such as acetonitrile or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 2-carboxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of oxidation are typically carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The products of reduction are usually alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazolium cation is replaced by other nucleophiles such as halides or alkoxides. The reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Scientific Research Applications
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 2-carboxybenzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and catalyst in various organic reactions, including Diels-Alder reactions, Friedel-Crafts acylations, and Heck reactions. Its unique properties make it an excellent medium for these transformations.
Biology: The compound is used in the extraction and purification of biomolecules, such as proteins and nucleic acids. Its ability to dissolve both hydrophilic and hydrophobic substances makes it a versatile tool in biochemical research.
Medicine: Research is ongoing into the potential therapeutic applications of this compound, particularly in drug delivery systems. Its low toxicity and high biocompatibility make it a promising candidate for medical applications.
Industry: In industrial settings, the compound is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 2-carboxybenzoate involves its interaction with molecular targets through ionic and hydrogen bonding. The imidazolium cation can form strong ionic interactions with negatively charged species, while the 2-carboxybenzoate anion can participate in hydrogen bonding with various functional groups. These interactions facilitate the compound’s role as a solvent, catalyst, or reactant in chemical and biological processes.
Comparison with Similar Compounds
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 2-carboxybenzoate can be compared with other imidazolium-based ionic liquids, such as:
1-Butyl-3-methylimidazolium chloride: This compound has a longer alkyl chain, which can affect its solubility and reactivity. It is commonly used in similar applications but may have different properties due to the alkyl chain length.
1-Ethyl-3-methylimidazolium acetate: This compound has a different anion, which can influence its chemical behavior. It is often used in cellulose dissolution and other applications where the acetate anion is advantageous.
1,3-Dimethylimidazolium chloride: This compound has two methyl groups on the imidazolium ring, which can affect its steric properties and reactivity. It is used in various catalytic and synthetic applications.
The uniqueness of this compound lies in its specific combination of the imidazolium cation and the 2-carboxybenzoate anion, which imparts distinct properties and reactivity compared to other similar compounds.
Properties
CAS No. |
485828-99-7 |
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Molecular Formula |
C14H18N2O4 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-carboxybenzoate;1-ethyl-3-methyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C8H6O4.C6H12N2/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-3-8-5-4-7(2)6-8/h1-4H,(H,9,10)(H,11,12);4-5H,3,6H2,1-2H3 |
InChI Key |
YLWQATADBLGQHC-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+]1CN(C=C1)C.C1=CC=C(C(=C1)C(=O)O)C(=O)[O-] |
Origin of Product |
United States |
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